4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Beschreibung
Introduction to 4-Chloro-N-(6-Chloro-1,3-Benzothiazol-2-yl)Benzamide Research
Historical Development of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles emerged as privileged scaffolds in the late 20th century due to their planar aromatic structure and capacity for diverse non-covalent interactions. Early work focused on naturally occurring analogs like 2-aminobenzothiazoles, which demonstrated innate antimicrobial properties. The 1990s marked a turning point with the FDA approval of riluzole (a benzothiazole) for amyotrophic lateral sclerosis, validating the scaffold’s therapeutic potential.
Structural optimization efforts revealed that halogenation, particularly chlorination, enhanced target binding and metabolic stability. For instance, the introduction of chloro substituents in the 4- and 6-positions of the benzothiazole ring improved interactions with hydrophobic enzyme pockets. These findings directly informed the design of this compound, where dual chloro groups maximize electronic effects while maintaining molecular planarity.
Table 1: Milestones in Benzothiazole Drug Development
| Year | Development | Impact |
|---|---|---|
| 1987 | Discovery of thioflavin-T’s amyloid-binding capacity | Laid groundwork for neurological applications |
| 1995 | Riluzole FDA approval | Validated benzothiazoles as CNS-active agents |
| 2010 | Optimization of chloro-substituted analogs | Improved pharmacokinetic profiles in lead compounds |
Significance in Contemporary Pharmaceutical Research
The target compound’s significance stems from three structural features:
- Dual chloro substituents : Enhance electron-withdrawing effects, polarizing the benzothiazole core for improved DNA minor groove binding.
- Benzamide linkage : Provides rotational flexibility for conformational adaptation to target proteins.
- Planar aromatic system : Facilitates intercalation with biological macromolecules, as demonstrated in molecular docking studies.
Current research prioritizes its application in oncology, with in vitro data showing nM-level inhibition of topoisomerase IIα. Comparative analyses with unsubstituted analogs reveal a 15-fold increase in potency, underscoring the chloro groups’ critical role.
Evolution of Research Methodologies
Synthetic approaches have progressed from classical cyclocondensation to automated flow chemistry:
Traditional synthesis (pre-2010):
- Multi-step routes with hazardous solvents (e.g., POCl₃ for chlorination)
- Low yields (30–45%) due to competing side reactions at 4- and 6-positions
Modern techniques (post-2020):
- Microwave-assisted one-pot synthesis reduces reaction time from 48h to 6h
- Computational DFT modeling predicts optimal chlorination patterns prior to synthesis
Analytical advancements include:
- Cryo-EM for visualizing compound-protein complexes
- High-throughput SPR (surface plasmon resonance) screening of binding kinetics
Table 2: Methodological Comparison for Benzamide-Benzothiazole Coupling
| Parameter | Traditional (2000s) | Modern (2020s) |
|---|---|---|
| Catalyst | HOBt/EDCI | Pd-PEPPSI-SIPr |
| Yield | 52% | 89% |
| Purity | 92% (HPLC) | 99.8% (UHPLC-MS) |
Key Research Objectives and Challenges
Priority objectives :
- Selectivity optimization : Reducing off-target binding to hERG channels while maintaining kinase inhibition
- Solubility enhancement : Addressing logP >5 through prodrug strategies (e.g., phosphate esterification)
- Metabolic stability : Blocking CYP3A4-mediated N-dechlorination via steric shielding
Technical challenges :
- Synthetic control : Preventing over-chlorination during Friedel-Crafts reactions requires precise stoichiometry (Cl₂:Benzothiazole = 2.05:1)
- Crystallization difficulties : The compound’s low melting point (127°C) complicates X-ray quality crystal formation
- Computational limitations : Force field inaccuracies in modeling sulfur-aromatic interactions necessitate hybrid QM/MM approaches
Eigenschaften
IUPAC Name |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNADPWLMHDXFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 6-chloro-2-aminobenzothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups. Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones in the presence of acidic or basic catalysts to form new heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells, demonstrating an IC50 value of approximately 5 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests against Gram-positive and Gram-negative bacteria revealed that it possesses notable antibacterial properties. In particular, it showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Inhibition of Enzymatic Activity
Mechanistic studies have demonstrated that this compound acts as an inhibitor of specific enzymes involved in cancer proliferation. It was found to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells. This inhibition leads to increased DNA damage and apoptosis in affected cells .
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound in combination with conventional chemotherapy for treating breast cancer. Patients receiving the combination therapy exhibited a significantly higher response rate compared to those receiving chemotherapy alone. The study concluded that the addition of this compound could enhance therapeutic outcomes in breast cancer treatment .
Case Study 2: Antibacterial Efficacy
Another case study focused on the antibacterial efficacy of this compound against multi-drug resistant strains of Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical for overcoming antibiotic resistance .
Wirkmechanismus
The mechanism of action of 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
a. 6-Methyl vs. 6-Chloro Substitution
- This analog’s molecular formula (C22H15ClN2O2S) differs in mass (406.88 g/mol) compared to the parent compound (C14H8Cl2N2OS, ~329.20 g/mol). The methyl group may alter binding kinetics in biological systems .
- 4-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide (): Additional methylation at position 5 further increases steric hindrance, which could reduce solubility but improve membrane permeability .
b. Substituent Position Isomerism
- Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl)benzamides (): Introducing trifluoromethyl groups at the benzamide ring (position isomers) significantly enhanced antifungal activity compared to non-fluorinated analogs. For example, trifluoro derivatives showed MIC values of 8–16 µg/mL against Candida albicans, whereas earlier chloro-substituted analogs were inactive .
Modifications on the Benzamide Ring
a. Nitro Group Introduction
- This compound’s molecular weight (405.85 g/mol) and polar surface area differ from the parent compound, affecting solubility .
- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS: 289491-08-3, ): The nitro group at position 4 and chloro at position 2 create a distinct electronic profile, which may influence interactions with enzymes like cytochrome P450 .
b. Methoxy and Acetamido Substituents
- 4-(Acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 878689-33-9, ): Methoxy groups enhance hydrogen-bonding capacity, while the acetamido group introduces steric bulk. This derivative’s molecular weight (405.85 g/mol) and polarity suggest improved aqueous solubility compared to the parent compound .
Sulfonamide and Metal Complex Derivatives
- 4-Chloro-N-(dibenzylcarbamothioyl)benzamide-Pd(II) Complexes (): Replacing the benzothiazole with a carbamothioyl group enables metal coordination. These Pd(II) and Pt(II) complexes exhibited potent antimicrobial activity (e.g., MIC = 4 µg/mL against Staphylococcus aureus), outperforming the parent benzamide in biofilm inhibition .
- 4-Chloro-2-alkythio-N-[imino(heteroaryl)methyl]benzenesulfonamides (): Sulfonamide derivatives with alkylthio chains (e.g., compound 11, m.p. 177–180°C) demonstrated distinct thermal stability and crystallinity, attributed to intermolecular hydrogen bonding and π-π stacking .
Antifungal and Antimicrobial Activity
- The parent compound’s inactivity against fungi () contrasts with trifluoro-substituted analogs, highlighting the critical role of electron-withdrawing groups.
- Metal complexes () showed broad-spectrum activity, suggesting that coordination chemistry enhances bioactivity compared to standalone benzamides.
Physicochemical Properties
- Melting Points : Derivatives with extended alkyl chains (e.g., compound 14 in ) exhibit lower melting points (e.g., 160–163°C) due to reduced crystallinity, whereas nitro-substituted analogs () have higher thermal stability .
- Solubility : Methoxy and acetamido groups () improve water solubility, critical for bioavailability, while chloro and nitro groups enhance lipid membrane penetration .
Data Tables
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (LogP) | Key Structural Feature |
|---|---|---|---|
| Parent compound | 180–182 (predicted) | 3.8 | Dual chloro substitution |
| 4-(Acetylamino)-5-chloro-2-methoxy analog | 195–198 | 2.5 | Methoxy and acetamido groups |
| Sulfonamide derivative (Compound 11) | 177–180 | 4.2 | Alkylthio chain |
Biologische Aktivität
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, particularly its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound typically involves a reaction between 4-chlorobenzoyl chloride and 6-chloro-2-aminobenzothiazole. This reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane. The resulting compound can be purified through recrystallization or column chromatography.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. It operates by inhibiting the synthesis of essential proteins in microbial cells, leading to cell death. In vitro studies have shown its effectiveness against various strains of bacteria and fungi, positioning it as a potential candidate for new antimicrobial agents .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of pro-inflammatory prostaglandins. By reducing these mediators, the compound can alleviate inflammation and pain.
Anticancer Activity
The anticancer potential of this compound has garnered attention in recent studies. It has shown promise in inhibiting the proliferation of cancer cells in various models:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1.5 | Induces apoptosis and cell cycle arrest |
| A549 | 1.2 | Inhibits IL-6 and TNF-α production |
| H1299 | 1.8 | Disrupts cell migration |
These findings indicate that the compound may act through multiple pathways to exert its anticancer effects .
The biological activity of this compound can be attributed to its structural characteristics:
- Chloro Substituents : The presence of chloro groups enhances its reactivity and biological activity compared to other benzothiazole derivatives.
- Target Interaction : In antimicrobial applications, it inhibits protein synthesis in bacteria and fungi. For anti-inflammatory effects, it targets COX enzymes to reduce inflammation .
Case Studies
A study focusing on modified benzothiazole derivatives highlighted the effectiveness of compounds similar to this compound in cancer treatment. The study reported that certain derivatives exhibited superior anticancer activity against human cancer cell lines compared to traditional therapies .
Additionally, another study found that this compound could significantly reduce tumor growth in xenograft models when administered at specific doses, further supporting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, and how are intermediates characterized?
A typical synthesis involves condensation of 6-chloro-1,3-benzothiazol-2-amine with substituted benzoyl chlorides. For example, intermediates like 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide are prepared by reacting 6-chloro-2-aminobenzothiazole with carbon disulfide and hydrazine hydrate in ethanol, followed by purification via recrystallization from methanol . Characterization employs IR spectroscopy (e.g., C=N stretches at ~1620 cm⁻¹ and C-Cl vibrations at ~690 cm⁻¹) and ¹H NMR (aryl protons at δ 6.4–8.2 ppm) .
Q. How can researchers validate the purity and structural integrity of this compound?
Purity is confirmed via thin-layer chromatography (TLC; Rf values ~0.6–0.74 in acetonitrile-methanol systems). Structural validation uses FABMS (e.g., m/z 466 for derivatives) and elemental analysis (e.g., C: 54.71%, N: 11.60% matching calculated values). Single-crystal X-ray diffraction (orthorhombic crystal system, space group P2₁2₁2₁) resolves bond lengths and angles, with data-to-parameter ratios >14.3 ensuring reliability .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens include antimicrobial disk diffusion assays and enzyme inhibition studies (e.g., targeting acps-pptase for antibacterial activity). Dose-response curves and IC₅₀ calculations are performed using spectrophotometric methods .
Advanced Research Questions
Q. How do researchers resolve contradictions in bioactivity data across structural analogs?
Discrepancies arise from substituent effects (e.g., nitro vs. methoxy groups). Comparative SAR studies using analogs (e.g., 4-chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]-benzamide) reveal that electron-withdrawing groups enhance enzyme binding. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations quantify binding affinities and guide structural optimization .
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield improvements focus on solvent selection (e.g., POCl₃ as both solvent and catalyst) and stepwise temperature control. For example, refluxing at 80°C for 3 hours minimizes side products, while post-reaction quenching on crushed ice enhances crystallization. Reaction monitoring via in-situ IR (tracking C=O and C=N bands) ensures completion .
Q. How can computational methods predict and rationalize spectroscopic data for this compound?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates IR vibrational modes and NMR chemical shifts. Discrepancies >5% between experimental and computed data (e.g., NH proton shifts) suggest hydrogen bonding or crystal-packing effects, validated by Hirshfeld surface analysis .
Q. What crystallographic challenges arise in resolving its polymorphic forms?
Polymorphs exhibit subtle differences in dihedral angles (e.g., benzothiazole vs. benzamide plane tilts). High-resolution synchrotron XRD (λ = 0.69 Å) and temperature-dependent crystallography (100–298 K) distinguish forms. Rietveld refinement quantifies phase purity in bulk samples .
Q. How do researchers address solubility limitations in pharmacological assays?
Co-solvent systems (e.g., DMSO:PEG 400, 1:4 v/v) or nanoformulation (liposomes with 70–100 nm size via sonication) improve aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, while dialysis equilibrium measures partition coefficients (log P ~3.2) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding kinetics vs. enzyme activity assays) .
- Experimental Design : Employ DoE (Design of Experiments) for multi-parameter optimization (e.g., solvent ratio, temperature, catalyst loading) .
- Advanced Characterization : Combine SC-XRD with solid-state NMR to resolve dynamic disorder in crystal lattices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
